molecular formula C9H6FNO3 B13717781 4-(3-Fluorophenyl)oxazolidine-2,5-dione

4-(3-Fluorophenyl)oxazolidine-2,5-dione

Cat. No.: B13717781
M. Wt: 195.15 g/mol
InChI Key: ZOCPAXSDULGLDK-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)oxazolidine-2,5-dione is a chemical compound belonging to the oxazolidinone class. This compound is characterized by the presence of a fluorophenyl group attached to the oxazolidine-2,5-dione ring. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization reaction. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, which provides a convenient access to oxazolidine-2,5-diones under mild conditions .

Industrial Production Methods

Industrial production methods for oxazolidine-2,5-diones often involve multicomponent reactions of 1,2-amino alcohols. These methods include metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to its corresponding alcohol or amine derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate conditions, often in the presence of a suitable solvent like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted oxazolidine-2,5-dione derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-(3-Fluorophenyl)oxazolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the action of certain enzymes, such as protoporphyrinogen oxidase, which plays a crucial role in the biosynthesis of heme. This inhibition leads to the accumulation of protoporphyrinogen IX, resulting in the disruption of cellular processes and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern on the oxazolidine ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

4-(3-fluorophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H6FNO3/c10-6-3-1-2-5(4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13)

InChI Key

ZOCPAXSDULGLDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(=O)OC(=O)N2

Origin of Product

United States

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